3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

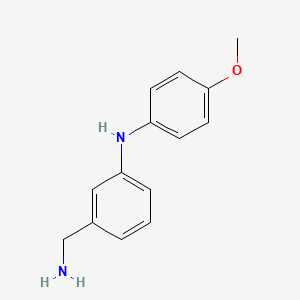

“3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is a natural product from Morus alba . It displays cytotoxicity of 1.32, 3.92, and 5.22 μm against the human cervical carcinoma HeLa, human breast carcinoma MCF-7, and human hepatocarcinoma Hep3B cells .

Molecular Structure Analysis

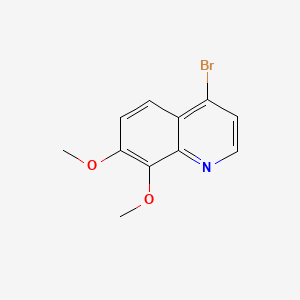

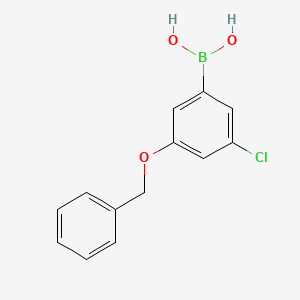

The molecular formula of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” is C30H34O6, with a molecular weight of 490.59 . The detailed molecular structure is not available in the search results.

Chemical Reactions Analysis

The synthetic reactions of “3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone” include aromatic ring formation, geranyl and prenyl groups incorporation, and hydroxylation .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone exhibits significant cytotoxic effects against various cancer cell lines:

- Human Hepatocarcinoma (Hep3B) : The IC50 value is 5.22 μM, indicating activity against liver cancer cells .

Physical Properties

Mechanism of Action

Target of Action

The primary targets of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone are human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human hepatocarcinoma (Hep3B) cells . These cells are involved in the development and progression of cervical, breast, and liver cancer respectively.

Mode of Action

3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone interacts with its targets by displaying cytotoxicity against these cancer cells . The compound induces cell death in these cells, thereby inhibiting their growth and proliferation.

Biochemical Pathways

It is known that the compound’s cytotoxic activity is likely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells .

Result of Action

The molecular and cellular effects of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone’s action include the induction of apoptosis in cancer cells . This leads to a reduction in the growth and proliferation of these cells, thereby potentially inhibiting the progression of the cancers they are associated with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

properties

IUPAC Name |

2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWAWFMOTOFEGT-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)